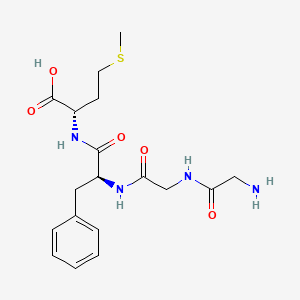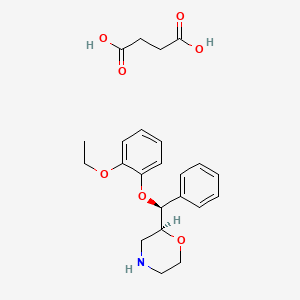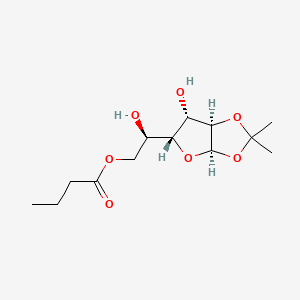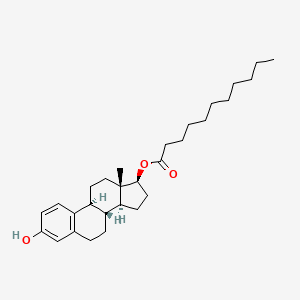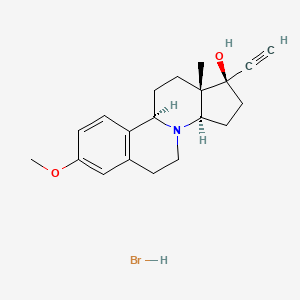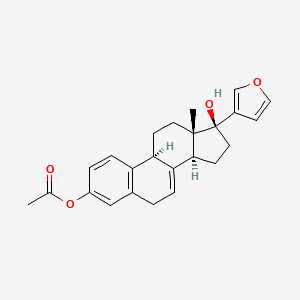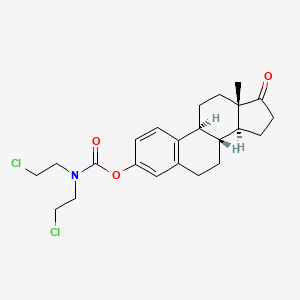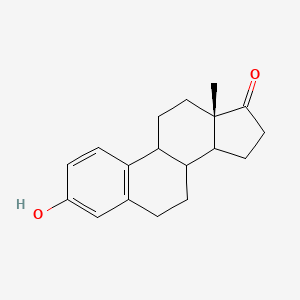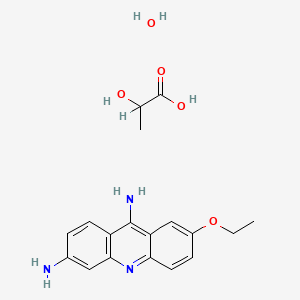
Ethacridine lactate monohydrate
Vue d'ensemble
Description
Ethacridine lactate monohydrate, also known as Acrinol, is an aromatic organic compound based on acridine . Its formal name is 2-ethoxy-6,9-diaminoacridine monolactate monohydrate . It forms orange-yellow crystals with a melting point of 226 °C and has a stinging smell . It is primarily used as an antiseptic in solutions of 0.1% .
Synthesis Analysis
Ethacridine lactate monohydrate has been loaded onto two-dimensional glucosamine functionalized graphene-based nanocarriers for antibacterial applications . The synthesis of these nanocarriers was confirmed using Fourier Transform Infrared Spectroscopy (FTIR), X-ray diffraction (PXRD), a thermogravimetric analysis (TGA), zetasizer, and a morphological analysis using Scanning Electron Microscopy and Atomic Force Microscopy .Molecular Structure Analysis
The molecular formula of Ethacridine lactate monohydrate is C18H23N3O5 . It has a molecular weight of 361.398 g/mol .Chemical Reactions Analysis
Ethacridine lactate monohydrate has been used in the formation of antibacterial nanocomposites . It was loaded onto functionalized graphene oxide, which was first functionalized with glucosamine .Physical And Chemical Properties Analysis
Ethacridine lactate monohydrate forms yellow crystals from 90% EtOH/Et2O . Its solubility in H2O is 15% at 25o and 9% at 100o . Its solutions have a yellow fluorescence which is stable on boiling .Applications De Recherche Scientifique
Antiseptic Activity
Ethacridine lactate monohydrate exhibits antiseptic activity . It’s used as an antiseptic agent due to its ability to intercalate DNA .
Abortifacient Activity
Ethacridine lactate monohydrate also has abortifacient activities . It can induce fetal death in pregnant females .
Spectrophotometric Analysis
Ethacridine lactate monohydrate is used in spectrophotometric methods for the determination of its presence in pure samples and pharmaceutical formulations . These methods are based on the formation of colored species by treating with various reagents .
Antibacterial Properties
Ethacridine lactate monohydrate exhibits antibacterial properties . It has been loaded onto functionalized graphene oxide nanocomposites to enhance its antibacterial efficacy against a range of bacterial isolates .
Resistance Against Gram-Positive Bacteria
Ethacridine lactate monohydrate can effectively resist Gram-positive bacteria such as Staphylococcus aureus .
Inhibition of Poly (ADP-Ribose) Glycohydrolase (PARG)
Ethacridine lactate monohydrate is also an inhibitor of Poly (ADP-Ribose) Glycohydrolase (PARG) . PARG is an enzyme that plays a crucial role in the cellular response to DNA damage.
Pharmaceutical Reference Standard
Ethacridine lactate monohydrate is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .
Drug Delivery Systems
Due to its antibacterial properties, Ethacridine lactate monohydrate is being explored for use in drug delivery systems . It can be loaded onto functionalized graphene oxide nanocomposites for targeted drug delivery .
Mécanisme D'action
Target of Action
Ethacridine lactate monohydrate, also known as Acrinol, is primarily effective against Gram-positive bacteria , such as Staphylococci and Streptococci . These bacteria are the primary targets of Ethacridine lactate monohydrate. It is also a poly (ADP-ribose) glycohydrolase (PARG) inhibitor , indicating that PARG is another target of this compound.
Mode of Action
It is known to exert its antibacterial effects by interacting with its targets, primarily the gram-positive bacteria . As a PARG inhibitor, it likely interacts with PARG to inhibit its activity .
Biochemical Pathways
Given its antibacterial activity, it likely affects pathways related to bacterial growth and survival . As a PARG inhibitor, it may also affect pathways involving ADP-ribosylation .
Pharmacokinetics
Like other drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .
Result of Action
The primary result of Ethacridine lactate monohydrate’s action is the inhibition of growth and survival of Gram-positive bacteria, making it an effective antiseptic . As a PARG inhibitor, it may also influence cellular processes involving ADP-ribosylation .
Action Environment
The action of Ethacridine lactate monohydrate can be influenced by various environmental factors. For instance, its antibacterial activity may be affected by the presence of other bacteria, particularly Gram-negative bacteria against which it is less effective . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy .
Propriétés
IUPAC Name |
7-ethoxyacridine-3,9-diamine;2-hydroxypropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPHMYJRNWPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
442-16-0 (Parent) | |
| Record name | Ethacridine lactate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046274 | |
| Record name | Ethacridine lactate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethacridine lactate monohydrate | |
CAS RN |
6402-23-9 | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 7-ethoxy-3,9-acridinediamine, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6402-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethacridine lactate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006402239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacridine lactate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethacridine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHACRIDINE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5IL571C1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



